An In-Depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one
An In-Depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring both a piperidine and a pyrrolidinone moiety. These structural motifs are prevalent in medicinal chemistry, suggesting the potential of this molecule as a scaffold in drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the core basic properties of 1-(Piperidin-4-yl)pyrrolidin-2-one, including its physicochemical characteristics and potential biological significance. Detailed experimental protocols for determining its fundamental properties are also presented to facilitate further research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one and its Hydrochloride Salt
| Property | 1-(Piperidin-4-yl)pyrrolidin-2-one (Free Base) | 1-(Piperidin-4-yl)pyrrolidin-2-one HCl | Data Source |
| Molecular Formula | C₉H₁₆N₂O | C₉H₁₇ClN₂O | Computational |
| Molecular Weight | 168.24 g/mol | 204.70 g/mol | Computational |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | 32.34 Ų | Computational[5] |
| Predicted LogP | -0.2 | 0.7826 | Computational[5] |
| Hydrogen Bond Acceptors | 2 | 2 | Computational[5] |
| Hydrogen Bond Donors | 1 | 1 | Computational[5] |
| Rotatable Bonds | 1 | 1 | Computational[5] |
Basicity and pKa
The basicity of 1-(Piperidin-4-yl)pyrrolidin-2-one is primarily attributed to the nitrogen atom within the piperidine ring. The pyrrolidinone nitrogen is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. The pKa of the piperidine nitrogen is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Predicted pKa
Due to the presence of the basic piperidine nitrogen, 1-(Piperidin-4-yl)pyrrolidin-2-one is expected to have a pKa in the range typical for secondary amines, likely between 8 and 11. For comparison, the pKa of the conjugate acid of pyrrolidine is 11.27 in water.[6]
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][8][9][10]
Objective: To determine the pKa of 1-(Piperidin-4-yl)pyrrolidin-2-one by monitoring pH changes upon titration with a standardized acid or base.
Materials:
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1-(Piperidin-4-yl)pyrrolidin-2-one sample
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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High-purity water (Milli-Q or equivalent)
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Methanol or other co-solvent (if solubility is low)
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Calibrated pH meter with a suitable electrode
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Automatic titrator or burette
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Stir plate and stir bar
Procedure:
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Sample Preparation: Accurately weigh a precise amount of 1-(Piperidin-4-yl)pyrrolidin-2-one and dissolve it in a known volume of high-purity water. If the compound's aqueous solubility is limited, a co-solvent like methanol can be used, though this may slightly alter the apparent pKa.[7]
-
Titration Setup: Place the sample solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode in the solution.
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Titration: Add the standardized titrant (HCl for a basic substance) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of the analyte, will be the steepest point of the curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point.
Solubility
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[11][12] The presence of both polar (pyrrolidinone) and nonpolar (piperidine ring) moieties, along with the basic nitrogen, suggests that the solubility of 1-(Piperidin-4-yl)pyrrolidin-2-one will be pH-dependent.
Experimental Protocol for Aqueous Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15]
Objective: To determine the equilibrium solubility of 1-(Piperidin-4-yl)pyrrolidin-2-one in an aqueous buffer at a specific temperature.
Materials:
-
1-(Piperidin-4-yl)pyrrolidin-2-one sample
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Screw-cap vials or flasks
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Shaking incubator or orbital shaker
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Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical method.
Procedure:
-
Sample Preparation: Add an excess amount of solid 1-(Piperidin-4-yl)pyrrolidin-2-one to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method or another suitable analytical technique.
-
Solubility Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in µg/mL or µM).
Potential Biological Significance and Drug Discovery Context
The pyrrolidinone and piperidine rings are key structural motifs in a wide array of biologically active compounds.[1][2][3][4][16][17][18][19][20][21]
-
Pyrrolidinone Derivatives: This class of compounds has been investigated for various therapeutic applications, including nootropic, neuroprotective, and antiepileptic effects.[18] The pyrrolidinone scaffold can influence properties such as stability and bioavailability.[16]
-
Piperidine Derivatives: The piperidine ring is a common feature in many pharmaceuticals and natural alkaloids, exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system effects.[1][2][3][22][23]
Given the presence of these two pharmacologically relevant moieties, 1-(Piperidin-4-yl)pyrrolidin-2-one represents a promising starting point for the development of novel therapeutic agents. Its structure could be a scaffold for targeting a variety of biological receptors and enzymes.
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like 1-(Piperidin-4-yl)pyrrolidin-2-one in a drug discovery setting.
Caption: Physicochemical Characterization Workflow.
Hypothetical Signaling Pathway Modulation
While the specific biological targets of 1-(Piperidin-4-yl)pyrrolidin-2-one are unknown, many piperidine-containing compounds act as receptor antagonists or agonists. The following diagram illustrates a hypothetical scenario where such a compound modulates a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Hypothetical GPCR Signaling Pathway.
Conclusion
1-(Piperidin-4-yl)pyrrolidin-2-one is a molecule of interest for drug discovery due to its constituent piperidine and pyrrolidinone scaffolds. This guide has provided an overview of its predicted physicochemical properties and detailed experimental protocols for determining its basicity (pKa) and aqueous solubility. The provided workflows and hypothetical signaling pathway illustrate the context in which this compound would be evaluated in a research and development setting. Further investigation into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
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- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. img01.pharmablock.com [img01.pharmablock.com]
- 18. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 20. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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